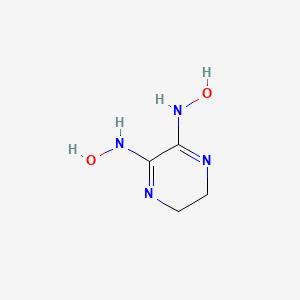

2,3-Dioximinopiperazine

Descripción general

Descripción

2,3-Dioximinopiperazine is a useful research compound. Its molecular formula is C4H8N4O2 and its molecular weight is 144.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,3-Dioximinopiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dioximinopiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis Techniques : A study by Vairaprakash and Periasamy (2006) presented a method for the synthesis of 2,3-diarylpiperazines, indicating efficient yields and high enantiomeric purity.

- Ligand Complexation : Gürsoy et al. (2001) focused on the synthesis of a soluble vic-dioxime with 2,3-bis-(hydroxyimino)-5,6-phenylpiperazine, which formed planar metal complexes with several metals, demonstrating the compound's potential as a ligand in complexation studies (Gürsoy, Cihan, Koçak, & Bekaroğlu, 2001).

Biological and Pharmacological Applications

- Antimicrobial Activity : Several studies have investigated the antimicrobial properties of compounds related to 2,3-Dioximinopiperazine. For instance, Ghashang et al. (2015) synthesized novel compounds with antimicrobial activity against various bacterial and fungal strains (Ghashang, Mansoor, & Aswin, 2015). Similarly, Gouda et al. (2010) examined new anthraquinone derivatives incorporating pyrazole moiety for their antimicrobial properties (Gouda, Berghot, Shoeib, & Khalil, 2010).

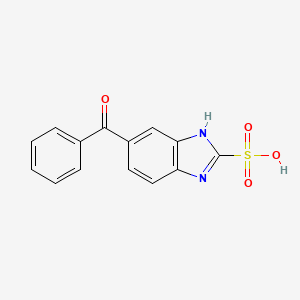

- Serotonin Receptor Ligands : Siracusa et al. (2008) synthesized new compounds containing benzimidazole, benzothiazole, or benzoxazole nuclei linked to arylpiperazine, showing significant binding affinity to serotonergic receptors, indicating potential in pharmacological applications (Siracusa et al., 2008).

Environmental Applications

- Herbicide Degradation : Crawford et al. (2000) explored the biodegradation of atrazine, a herbicide, under different redox conditions, indicating the relevance of such compounds in environmental remediation (Crawford, Traina, & Tuovinen, 2000).

- Electrochemical Properties : Aydogdu et al. (2003) studied the electrical properties of copper complexes with novel oxime compounds containing an oxolane ring, showing that these complexes had semiconducting properties (Aydogdu, Yakuphanoglu, Aydoğdu, Taş, & Cukurovalı, 2003).

Propiedades

IUPAC Name |

N-[6-(hydroxyamino)-2,3-dihydropyrazin-5-yl]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2/c9-7-3-4(8-10)6-2-1-5-3/h9-10H,1-2H2,(H,5,7)(H,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKDXXYMWHPHPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C(=N1)NO)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dioximinopiperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

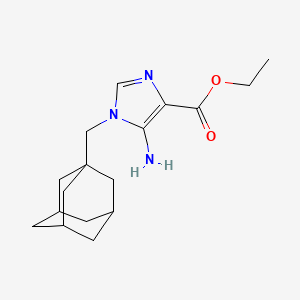

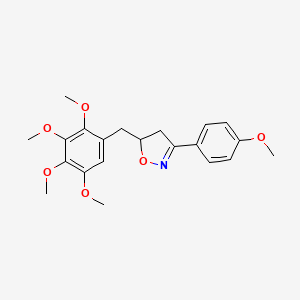

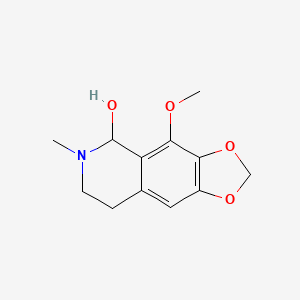

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B7817188.png)

![N-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine](/img/structure/B7817190.png)

![3,4-dichloro-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline](/img/structure/B7817191.png)

![[5-(3-chlorophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B7817204.png)

![2-amino-7-(pyridin-3-yl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B7817244.png)